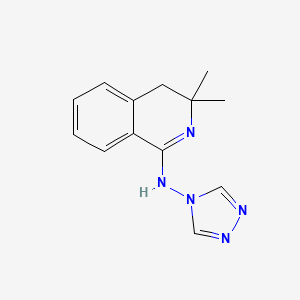![molecular formula C16H15N5O3 B5867193 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (DTB) is a novel compound that has gained significant attention in the field of scientific research. DTB belongs to the class of tetrazole-based compounds and has shown promising results in various biological studies.
作用機序
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune response. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other compounds. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One area of research is the development of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide as a potential treatment for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide and its potential interactions with other drugs.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, low toxicity, and range of biological effects make it an attractive candidate for further study. However, more research is needed to fully understand the mechanisms of action and potential applications of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
合成法
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl tetrazole to yield 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
科学的研究の応用
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
特性
IUPAC Name |
3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-7-11(8-15(9-14)24-2)16(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPKHAHPRBLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)


![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)

![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)



